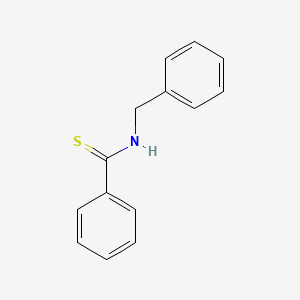

N-Benzylbenzenecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylbenzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOICCILTLBRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364334 | |

| Record name | N-Benzylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14309-89-8 | |

| Record name | NSC28119 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzylbenzenecarbothioamide and Its Derivatives

Direct Synthesis Approaches to N-Benzylbenzenecarbothioamide

The direct formation of the N-Benzylbenzenecarbothioamide scaffold can be achieved through several established methods, most notably through variations of the Willgerodt-Kindler reaction.

The Willgerodt-Kindler reaction is a cornerstone for the synthesis of thioamides. researchgate.net The Kindler modification, which utilizes elemental sulfur and an amine, is particularly relevant for producing N-substituted thioamides like N-Benzylbenzenecarbothioamide. wikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with an amine and sulfur. researchgate.netwikipedia.org

In a typical synthesis analogous to the Kindler reaction, benzaldehyde (B42025) is reacted with benzylamine (B48309) and elemental sulfur. google.com The reaction is often carried out in a suitable organic solvent such as dimethylformamide (DMF) at elevated temperatures. google.com This one-pot, three-component reaction is highly effective for creating the thioamide functional group. researchgate.net The general mechanism involves the initial formation of an imine from the aldehyde and amine, which then reacts with sulfur. wikipedia.org

A patent describes a similar synthesis for a related compound, N-(2-pyridylmethyl)benzenecarbothioamide, which provides a clear procedural model. In this process, benzaldehyde, the amine (in that case, pyridylmethylamine), and sulfur are heated in DMF, demonstrating the practicality of this route. google.com The molar ratios of the reactants are typically close to stoichiometric, with a slight excess of the amine and sulfur sometimes used to ensure the complete conversion of the aldehyde. google.com

Table 1: Representative Reactants for Kindler Synthesis

| Aldehyde | Amine | Sulfur Source | Product |

|---|---|---|---|

| Benzaldehyde | Benzylamine | Elemental Sulfur | N-Benzylbenzenecarbothioamide |

The Kindler reaction itself is an example of a chemo-selective synthesis. It allows for the specific formation of a thioamide from three components—an aldehyde, an amine, and sulfur—often in the presence of other functional groups. The reaction selectively constructs the C-N bond and the C=S double bond to yield the desired thioamide product. wikipedia.orggoogle.com The ability to tune reaction conditions and substrates allows for the selective synthesis of specific thioamides, which can then be used as building blocks for more complex molecules. rsc.orgrsc.org

Synthesis of Heterocyclic Compounds via N-Benzylbenzenecarbothioamide as a Precursor

N-Benzylbenzenecarbothioamide is a valuable intermediate for the synthesis of a variety of nitrogen- and sulfur-containing heterocyclic compounds. openmedicinalchemistryjournal.comnih.gov Its inherent structure provides the necessary atoms and framework for cyclization reactions to form rings like benzothiazines and thiazoles.

A modern and environmentally friendly approach to synthesizing 4H-1,3-Benzothiazine derivatives involves the electrochemical intramolecular dehydrogenative cyclization of N-benzylbenzenecarbothioamides. mdpi.comresearchgate.netnih.govconsensus.appnih.gov This method is noted for its mild reaction conditions and sustainability. dntb.gov.uadntb.gov.ua

The process typically involves electrolyzing a solution of the N-benzylbenzenecarbothioamide substrate in an undivided cell. researchgate.net Carbon plates are commonly used for both the cathode and the anode, and the reaction is carried out at room temperature under a constant voltage. mdpi.comresearchgate.net The electrochemical oxidation of the benzylic moiety initiates the cyclization process, leading to the formation of the 4H-1,3-benzothiazine ring system. researchgate.net This electro-organic synthesis represents an efficient alternative to traditional chemical methods. dntb.gov.ua

Table 2: Conditions for Electrochemical Synthesis of 4H-1,3-Benzothiazines

| Parameter | Description | Reference |

|---|---|---|

| Precursor | N-benzylbenzenecarbothioamide derivatives | mdpi.comresearchgate.net |

| Apparatus | Undivided electrochemical reactor | researchgate.net |

| Electrodes | Carbon plates (cathode and anode) | mdpi.comresearchgate.net |

| Voltage | Constant voltage (e.g., 6.5 V) | mdpi.comresearchgate.net |

| Temperature | Room temperature | mdpi.comresearchgate.net |

Palladium-catalyzed reactions, particularly C-N cross-coupling reactions, are powerful tools for constructing heterocyclic systems. nih.gov The synthesis of benzothiazine derivatives can be achieved through classical pathways like the Buchwald-Hartwig amination, which is a palladium-catalyzed process. mdpi.com This reaction would involve an intramolecular C-N bond formation to close the heterocyclic ring.

While direct palladium-catalyzed cyclization of N-Benzylbenzenecarbothioamide itself is a specific application, the broader field of palladium catalysis is widely used for creating similar N-heterocycles. researchgate.netrsc.orgmdpi.com These reactions often involve an aryl halide and an amine functionality within the same molecule, which, in the presence of a palladium catalyst and a suitable ligand, undergo intramolecular coupling to form the heterocyclic product. nih.gov For instance, a substituted N-benzylbenzenecarbothioamide with a halogen on the N-benzyl's phenyl ring could theoretically undergo such an intramolecular cyclization.

N-Benzylbenzenecarbothioamide serves as an effective precursor for the synthesis of thiazole (B1198619) derivatives. google.com Thiazoles are an important class of heterocyclic compounds, and their synthesis often relies on the reaction of a thioamide with an α-haloketone, a method known as the Hantzsch thiazole synthesis. imp.kiev.uaijper.org

A specific patented method describes the reaction of N-benzylbenzenecarbothioamide with a thioformamide (B92385) in the presence of a strong base like n-butyllithium to yield a thiazole derivative. google.com In this process, the strong base deprotonates the thioamide to form a dianion, which then reacts with the thioformamide to construct the thiazole ring. google.com This approach allows for the synthesis of specifically substituted thiazoles.

Table 3: Synthesis of a Thiazole Derivative from N-Benzylbenzenecarbothioamide

| Thioamide Precursor | Reagent | Base | Product | Reference |

|---|

This highlights the utility of N-Benzylbenzenecarbothioamide as a key building block in the targeted synthesis of complex heterocyclic molecules. nih.govmdpi.com

Green Chemistry Approaches in Derivative Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioamides, including derivatives of N-Benzylbenzenecarbothioamide, to minimize environmental impact. mlsu.ac.inyale.edu These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. mlsu.ac.inyale.edu Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Several innovative green protocols have been developed for thioamide synthesis:

Deep Eutectic Solvents (DES): A highly efficient and green method involves the synthesis of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur in a choline (B1196258) chloride-urea-based deep eutectic solvent. rsc.org This catalyst-free approach offers good to excellent yields and the DES can be recycled multiple times without significant loss of activity, enhancing sustainability by reducing energy consumption and waste. rsc.org

Ionic Liquids (ILs): An eco-friendly method utilizes the ionic liquid 1,8-diazabicyclo rsc.orgthieme-connect.comundec-7-enium acetate (B1210297) ([DBUH][OAc]) as a catalyst for the synthesis of thioamides from aryl nitriles and sodium sulfide (B99878) at room temperature. rsc.orgscispace.com This process uses a readily available sulfur source, and the ionic liquid can be reused at least five times, making it a green and concise synthetic route. rsc.orgscispace.com

Solvent-Free and Biodegradable Catalysis: An environmentally sustainable, solvent-free synthesis of thioamides has been achieved through a multi-component reaction of an aldehyde, an amine, and sulfur using humic acid as a greener, biodegradable, and recyclable catalyst at 100°C. researchgate.net The absence of toxic solvents and the use of a non-toxic, inexpensive, and readily available organocatalyst highlight the green aspects of this protocol. researchgate.net

Aqueous Media and Molecular Oxygen: An efficient green process for the synthesis of 1,2,4-thiadiazoles from thioamides involves an iodine-catalyzed oxidative dimerization in water, using molecular oxygen as the terminal oxidant. rhhz.net This method avoids hazardous organic solvents and toxic oxidants, which are common in other protocols. rhhz.net

Electrochemical Synthesis: Electrochemical methods, such as the intramolecular dehydrogenative cyclization of N-benzylbenzenecarbothioamides to form 4H-1,3-benzothiazines, are considered environmentally benign processes. dntb.gov.ua

These green methodologies represent significant progress towards more sustainable chemical manufacturing. nih.gov

Synthesis of Functionalized N-Benzylbenzenecarbothioamide Analogues

The functionalization of the N-Benzylbenzenecarbothioamide scaffold is crucial for modulating its chemical and biological properties. This involves introducing a variety of substituents at different positions on the molecule.

Strategies for Introducing Substituents

Various synthetic strategies have been developed to introduce functional groups onto the N-Benzylbenzenecarbothioamide core. These methods allow for the creation of a diverse library of analogues for further study.

Multi-Component Reactions (MCRs): MCRs are highly efficient for creating molecular diversity. A triflic acid-promoted multi-component reaction of diazo compounds, carbon disulfide, and secondary amines at room temperature yields functionalized S-benzyl dithiocarbamates in good yields. rsc.org This approach benefits from a wide substrate scope and operational simplicity. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling has been employed to arylate N-(4-bromophenyl)furan-2-carboxamide, a related amide structure, demonstrating a viable strategy for introducing aryl substituents that could be adapted for thioamide analogues. nih.gov

Intramolecular Cyclization: Functionalized heterocyclic systems can be synthesized from N-benzylbenzenecarbothioamide derivatives. For instance, electrochemical intramolecular dehydrogenative coupling leads to the formation of substituted 4H-1,3-benzothiazines. dntb.gov.uadntb.gov.ua Similarly, palladium-catalyzed cascade cyclocarbopalladations of N-propargyl-2-iodobenzamides (related amide structures) can produce complex fused ring systems. beilstein-journals.org

| Strategy | Reactants/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Multi-Component Reaction | Diazo compounds, CS₂, secondary amines, Triflic acid | Functionalized S-benzyl dithiocarbamates | Room temperature, good yields, wide substrate scope | rsc.org |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Arylated (thio)amides | Versatile for C-C bond formation, introduces aryl groups | nih.gov |

| Electrochemical Cyclization | N-benzylbenzenecarbothioamides | 4H-1,3-benzothiazines | Environmentally benign, forms heterocyclic systems | dntb.gov.uadntb.gov.ua |

| Cascade Cyclocarbopalladation | N-propargyl-2-iodobenzamides, Arylboronic acids, PdCl₂ | 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones | Regio- and stereoselective, builds complex scaffolds | beilstein-journals.org |

Stereoselective Synthesis of N-Benzylbenzenecarbothioamide Derivatives

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of bioactive molecules. Stereoselective synthesis aims to produce a single stereoisomer, which can have significantly different properties from other isomers.

Catalytic Asymmetric Aldol (B89426) Reactions: A direct catalytic asymmetric aldol reaction of thioamides has been developed using a soft Lewis acid/hard Brønsted base cooperative catalytic system. acs.orgnih.gov This method allows for the highly chemoselective and enantioselective reaction of thioamides with aldehydes to produce chiral β-hydroxy thioamides, which are valuable synthetic intermediates. acs.orgnih.gov Different catalyst systems, such as those involving copper complexes with chiral ligands like (R,R)-Ph-BPE or (R)-Tol-BINAP, can control the stereochemical outcome (syn or anti). thieme-connect.comacs.org

Asymmetric Conjugate Addition: The simultaneous activation of an α,β-unsaturated thioamide and a pronucleophile like allyl cyanide can be achieved with a Cu-based cooperative catalyst. zendy.io This leads to a highly enantio- and Z-selective direct catalytic asymmetric conjugate addition, forming enantioenriched enethioamides. zendy.io

Photoredox Catalysis: A protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis. nih.gov This provides a method for synthesizing unnatural α-amino acid derivatives, a strategy that could be applied to create chiral thioamide-containing compounds. nih.gov

Use of Chiral Auxiliaries and Reagents: Stereoselective synthesis can also be achieved by attaching a chiral auxiliary to the substrate, directing the stereochemical course of a reaction, and then removing it. While specific examples for N-Benzylbenzenecarbothioamide are not detailed, the synthesis of stereochemically defined diterpene steviol (B1681142) derivatives often involves stereoselective reactions like allylic hydroxylation and nucleophilic opening of epoxide rings, demonstrating the principles that can be applied. nih.gov

| Method | Catalyst/Reagent System | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | [Cu(CH₃CN)₄]PF₆ / (R,R)-Ph-BPE / LiOAr | Chiral β-hydroxy thioamides | High enantioselectivity (e.g., 79% ee) | acs.orgnih.gov |

| Asymmetric Aldol Reaction | (R)-Tol-BINAP / mesitylcopper / 4-methoxyphenol | anti-Aldols with a thioamide group | Moderate diastereoselectivity | thieme-connect.com |

| Asymmetric Conjugate Addition | Cu-based soft Lewis acid/hard Brønsted base catalyst | Enantioenriched enethioamides | Highly enantio- and Z-selective | zendy.io |

| Photoredox Catalysis | Organic acridinium-based photocatalyst | Unnatural α-amino acid derivatives | High stereoselectivity | nih.gov |

Chemical Transformations and Reactivity Profiles of N Benzylbenzenecarbothioamide

Oxidative Transformations of N-Benzylbenzenecarbothioamide

Oxidative processes involving N-Benzylbenzenecarbothioamide are of significant interest as they offer pathways to synthetically valuable products such as amides and other sulfur-containing heterocycles.

While specific studies on the copper-catalyzed oxidative desulfurization-oxygenation of N-Benzylbenzenecarbothioamide are not extensively documented, the general reactivity of thioamides in the presence of copper catalysts and an oxidant provides a strong precedent for this transformation. This reaction typically involves the conversion of the thioamide to the corresponding amide, with the sulfur atom being replaced by an oxygen atom.

The reaction is generally believed to proceed through the coordination of the thiocarbonyl sulfur to the copper(I) or copper(II) catalyst. This coordination activates the thioamide towards oxidation. In the presence of an oxidant, such as molecular oxygen or peroxides, the sulfur atom is oxidized, leading to the formation of a sulfine-like intermediate. Subsequent nucleophilic attack by water or another oxygen source, followed by the elimination of a sulfur-containing byproduct, yields the corresponding N-benzylbenzamide.

A plausible reaction scheme is depicted below:

Scheme 1: Plausible pathway for Copper-Catalyzed Oxidative Desulfurization-Oxygenation of N-Benzylbenzenecarbothioamide

The efficiency of this transformation is influenced by several factors, including the choice of copper catalyst (e.g., CuI, CuBr, Cu(OAc)2), the solvent, the oxidant, and the reaction temperature.

Table 1: Representative Conditions for Copper-Catalyzed Oxidative Desulfurization of Thioamides

| Catalyst | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) |

| CuI | O2 | DMF | 100 | 70-90 |

| CuBr | H2O2 | CH3CN | 80 | 65-85 |

| Cu(OAc)2 | TBHP | Toluene | 110 | 75-95 |

Note: This data is representative of general thioamide desulfurization and may not reflect the exact outcomes for N-Benzylbenzenecarbothioamide.

Mechanistic investigations into the oxidative desulfurization of thioamides suggest a multi-step process. The initial step is the interaction of the thioamide with the oxidant, which can be facilitated by a metal catalyst. In the case of N-Benzylbenzenecarbothioamide, the sulfur atom is the primary site of oxidation.

Computational studies on related systems have indicated that the reaction can proceed through different pathways depending on the oxidant. For instance, with peroxy acids, the formation of a thia-oxaziridine intermediate has been proposed. This intermediate then rearranges to release the corresponding amide and a sulfur oxide species.

In metal-catalyzed reactions, the mechanism often involves a single-electron transfer (SET) process, generating a thioamide radical cation. This radical cation is then susceptible to nucleophilic attack by an oxygen source. The subsequent steps involve the cleavage of the C-S bond and the formation of the C=O bond.

Cycloaddition Reactions Involving N-Benzylbenzenecarbothioamide

The thioamide functionality in N-Benzylbenzenecarbothioamide can participate in cycloaddition reactions, acting as either a dipolarophile or a 1,3-dipole precursor upon tautomerization. However, specific examples of cycloaddition reactions involving N-Benzylbenzenecarbothioamide are not widely reported in the literature. Based on the general reactivity of thioamides, several types of cycloaddition reactions can be anticipated.

For instance, the C=S double bond can act as a dienophile in Diels-Alder reactions with electron-rich dienes, although this reactivity is generally lower than that of corresponding carbonyl compounds. More commonly, thioamides can participate in 1,3-dipolar cycloaddition reactions. Upon deprotonation and tautomerization, a thioamide can form a 1,3-thipole, which can then react with various dipolarophiles to form five-membered heterocyclic rings.

Scheme 2: Potential 1,3-Dipolar Cycloaddition of N-Benzylbenzenecarbothioamide Tautomer

The success of such cycloaddition reactions would depend on the specific reaction conditions and the nature of the reacting partner.

Electrophilic and Nucleophilic Reactions of the Thioamide Moiety

The thioamide group in N-Benzylbenzenecarbothioamide is ambiphilic, meaning it can react with both electrophiles and nucleophiles.

Electrophilic Reactions: The sulfur atom is the most nucleophilic center and readily reacts with a variety of electrophiles. researchgate.net Alkylation with alkyl halides, for example, typically occurs at the sulfur atom to form a thioimidate salt. wikipedia.org This S-alkylation increases the electrophilicity of the thioamide carbon, making it more susceptible to nucleophilic attack.

Scheme 3: S-Alkylation of N-Benzylbenzenecarbothioamide

Nucleophilic Reactions: The carbon atom of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles. However, direct nucleophilic attack on the thioamide carbon is generally more difficult than on an amide carbonyl due to the greater polarizability of the C=S bond and the lower electronegativity of sulfur compared to oxygen. nih.gov Despite this, strong nucleophiles can react at the carbon center. For instance, organometallic reagents can add to the thiocarbonyl group, and subsequent workup can lead to various products.

The nitrogen atom of the thioamide can also act as a nucleophile, particularly after deprotonation. researchgate.net The protons on the nitrogen and the α-carbon (if present) are acidic and can be removed by a base, generating a nucleophilic species that can participate in various reactions. researchgate.net

Table 2: Reactivity of the Thioamide Moiety in N-Benzylbenzenecarbothioamide

| Reactive Site | Reagent Type | Typical Product |

| Sulfur Atom | Electrophiles (e.g., Alkyl halides) | Thioimidate Salt |

| Carbon Atom | Strong Nucleophiles (e.g., Organolithiums) | Addition Product |

| Nitrogen Atom | Base, then Electrophile | N-Substituted Product |

Coordination Chemistry and Ligand Properties of N Benzylbenzenecarbothioamide

Complexation with Transition Metals

The thioamide group (-C(S)NH-) is the key functional group in N-Benzylbenzenecarbothioamide that drives its complexation with transition metals. This group is ambidentate, meaning it has two potential donor atoms: the sulfur and the nitrogen. The sulfur atom, being a soft Lewis base, generally prefers to coordinate with soft Lewis acidic metal centers such as Pd(II), Pt(II), and Cu(I). In contrast, the nitrogen atom is a harder Lewis base and can also participate in coordination, often leading to the formation of stable chelate rings.

The complexation behavior of N-Benzylbenzenecarbothioamide is also influenced by the tautomeric equilibrium between the thione form (containing the C=S double bond) and the thiol form (containing a C-S single bond and a C=N double bond). In solution, the thione form is typically dominant. However, upon deprotonation of the N-H group, the resulting anion can coordinate to a metal ion through both the sulfur and nitrogen atoms, often favoring the thiolato form where the negative charge is localized on the more electronegative sulfur atom.

The nature of the transition metal, its oxidation state, and the reaction conditions (solvent, temperature, and pH) all play a crucial role in determining the final structure and stoichiometry of the resulting metal complex. For instance, with late transition metals in a +2 oxidation state, square planar or tetrahedral geometries are commonly observed.

N-Benzylbenzenecarbothioamide as a Ligand Scaffold

The structural framework of N-Benzylbenzenecarbothioamide provides a versatile scaffold for the design of metal complexes. The presence of the benzyl (B1604629) and phenyl substituents allows for fine-tuning of the steric and electronic properties of the ligand, which in turn influences the geometry, stability, and reactivity of the metal complexes.

N-Benzylbenzenecarbothioamide can adopt several coordination modes when binding to a metal center:

Monodentate S-coordination: The ligand can coordinate to a metal ion solely through the sulfur atom of the thioamide group. This is common when the nitrogen atom is sterically hindered or when the metal ion has a strong preference for soft donors.

Bidentate (N,S) Chelation: Upon deprotonation of the thioamide nitrogen, the ligand can act as a bidentate ligand, coordinating to the metal center through both the nitrogen and sulfur atoms. This forms a stable four-membered chelate ring. This mode of coordination is frequently observed in complexes of related N-aryl thioamides.

The coordination geometry of the resulting metal complexes is dictated by the coordination number of the metal ion and the nature of the ligands. For a coordination number of four, which is common for d8 metals like Pd(II) and Pt(II), square planar or tetrahedral geometries are typically observed. For instance, palladium(II) complexes with N,N'-disubstituted thioureas often exhibit a square planar geometry with the metal center coordinated to two bidentate ligands. For metals that prefer higher coordination numbers, such as Co(II) and Ni(II), octahedral geometries can be formed with three bidentate ligands or a combination of bidentate and monodentate ligands.

To illustrate the typical coordination geometries, the following table presents data from crystallographically characterized complexes of similar N,N'-disubstituted thiourea (B124793) ligands.

| Metal Ion | Ligand | Coordination Geometry | M-S Bond Length (Å) | M-N Bond Length (Å) | Reference Compound |

| Pd(II) | N,N'-dimethylthiourea | Square Planar | 2.32 - 2.34 | - | [Pd(N,N'-dimethylthiourea)4]Cl2 |

| Pt(II) | N-benzyl-ethylenediamine | Square Planar | - | 2.04 - 2.06 | [Pt(N-benzyl-ethylenediamine)Cl2] |

| Cu(II) | N-benzyl-N-nitrosohydroxylamine | Distorted Square Planar | - | 1.96 - 1.98 (M-O) | [Cu(N-benzyl-N-nitrosohydroxylamine)2] |

| Ni(II) | bis(N-allylbenzimidazol-2-ylmethyl)benzylamine | Distorted Octahedral | - | 2.08 - 2.15 | Ni(bis(N-allylbenzimidazol-2-ylmethyl)benzylamine)22 |

The benzyl and phenyl groups in N-Benzylbenzenecarbothioamide exert significant electronic and steric effects on the properties of its metal complexes.

Electronic Influence: The phenyl group attached to the carbothioamide carbon is an electron-withdrawing group, which can influence the electron density on the sulfur and nitrogen donor atoms. This, in turn, affects the strength of the metal-ligand bonds. The benzyl group on the nitrogen atom is generally considered to be electron-donating, which can increase the electron density on the nitrogen atom, potentially enhancing its donor capability. The interplay of these electronic effects can be used to modulate the redox properties and reactivity of the metal center.

Design of Metal Complexes with N-Benzylbenzenecarbothioamide Derivatives

The versatile coordination chemistry and the tunable steric and electronic properties of N-Benzylbenzenecarbothioamide make it an attractive scaffold for the design of novel metal complexes with specific functions. By modifying the benzyl and phenyl rings with different substituents, the properties of the resulting complexes can be systematically altered.

For example, introducing electron-donating groups onto the phenyl ring could increase the electron density on the sulfur atom, leading to stronger metal-sulfur bonds. Conversely, electron-withdrawing groups could make the thioamide proton more acidic, facilitating deprotonation and chelation. Similarly, modifying the benzyl group can alter the steric environment around the metal center, which could be used to control catalytic activity or to create specific host-guest interactions.

The design of new N-Benzylbenzenecarbothioamide derivatives could lead to the development of:

Homogeneous Catalysts: The steric and electronic environment around the metal center can be tailored to enhance catalytic activity and selectivity in various organic transformations, such as cross-coupling reactions.

Sensors: The coordination of specific metal ions to N-Benzylbenzenecarbothioamide derivatives can lead to changes in their spectroscopic or electrochemical properties, which can be utilized for the development of selective metal ion sensors.

Biologically Active Compounds: Metal complexes of thioamides have been shown to exhibit a range of biological activities, including antimicrobial and anticancer properties. By designing specific N-Benzylbenzenecarbothioamide derivatives, it may be possible to develop new therapeutic agents.

The synthesis of these derivatives would typically involve the reaction of a substituted benzoyl chloride with benzylamine (B48309) to form the corresponding amide, followed by thionation using a reagent like Lawesson's reagent to yield the desired N-Benzylbenzenecarbothioamide derivative. Subsequent reaction with a suitable metal salt would then afford the target metal complex.

Biological and Mechanistic Investigations Involving N Benzylbenzenecarbothioamide Scaffolds

Evaluation of N-Benzylbenzenecarbothioamide-Derived Heterocycles as DNA/RNA Probes

A review of available scientific literature indicates that heterocycles derived from the N-Benzylbenzenecarbothioamide scaffold have not been specifically evaluated as probes for DNA or RNA. Consequently, detailed studies on their binding mechanisms with polynucleotides and associated spectrophotometric or spectroscopic analyses for this purpose are not documented.

There is currently no available research data describing the binding mechanisms of N-Benzylbenzenecarbothioamide-derived heterocycles with DNA or RNA.

No spectrophotometric or spectroscopic studies, such as UV/Vis or Circular Dichroism, have been published concerning the interaction of N-Benzylbenzenecarbothioamide derivatives with polynucleotides.

Role in the Synthesis of Biologically Active Thiazine (B8601807) Derivatives

Thiazines are a class of heterocyclic compounds recognized for a wide array of pharmacological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral properties. nih.gov While various synthetic methods exist for creating these valuable derivatives, the scientific literature reviewed does not specify the use of N-Benzylbenzenecarbothioamide as a direct precursor in the synthesis of biologically active thiazine derivatives. nih.govnih.govresearchgate.netfigshare.com However, investigations into the broader thiobenzanilide (B1581041) scaffold, to which N-benzylbenzenecarbothioamide belongs, have yielded compounds with significant biological activities.

The thiobenzanilide scaffold has been identified as a promising framework for compounds with anticancer properties. nih.govnih.gov Studies have demonstrated that derivatives of this class exhibit antiproliferative activity against various cancer cell lines, including melanoma and breast cancer. nih.govplos.org

One study investigated a series of thiobenzanilide derivatives for their effects on breast cancer cells. plos.org A particular derivative, Compound 18, demonstrated high toxicity and selectivity towards the estrogen-dependent MCF-7 cell line, with an IC50 value of 5.07 μM. In contrast, it was significantly less active against the estrogen-independent MDA-MB-231 cell line (IC50 > 100 μM) and showed low toxicity in normal breast epithelial cells (MCF-12A), with an IC50 of 91.46 μM. plos.org

Another thiobenzanilide derivative, N,N'-(1,2-phenylene)bis(3,4,5-trifluorobenzothioamide) (63T), was found to have selective cytotoxic activity against human lung adenocarcinoma (A549) cells. nih.gov Further investigation into its mechanism suggested that it induces cancer cell death through a caspase-independent pathway, with potential involvement of autophagic processes. nih.gov

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| Compound 18 (Thiobenzanilide derivative) | MCF-7 (Estrogen-dependent breast cancer) | 5.07 μM |

| Compound 18 (Thiobenzanilide derivative) | MDA-MB-231 (Estrogen-independent breast cancer) | > 100 μM |

| Compound 18 (Thiobenzanilide derivative) | MCF-12A (Normal breast epithelium) | 91.46 μM |

The thiobenzanilide chemical class has been noted for its wide range of pharmacological effects, including antibacterial and antifungal actions. nih.gov More specific investigations have been carried out on structurally related N-phenylcarbamothioylbenzamides for their anti-inflammatory properties. nih.govnih.gov

In a study using a carrageenan-induced paw edema model in mice, several 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamide (B126) derivatives showed significant anti-inflammatory activity, with some compounds surpassing the reference drug, indomethacin (B1671933). nih.govnih.gov The two most potent compounds, designated 1e and 1h, exhibited inflammation inhibition of 61.45% and 51.76%, respectively, compared to 22.43% for indomethacin. nih.gov

| Compound | % Inhibition of Paw Edema |

|---|---|

| Compound 1e | 61.45% |

| Compound 1h | 51.76% |

| Indomethacin (Reference) | 22.43% |

No specific studies on the antiviral properties of N-Benzylbenzenecarbothioamide or its closely related derivatives were identified in the reviewed literature.

Research into the mechanisms of action for thiobenzanilide-related scaffolds has identified specific interactions with biological targets, including enzyme inhibition and receptor modulation.

A thiobenzanilide derivative, Compound 18, was identified as a new, effective, and selective estrogen receptor modulator. plos.org Docking studies predicted that this compound interacts with the estrogen receptor alpha (ERα) in the same cavity as estradiol, and this unique binding mode was confirmed through site-directed mutagenesis. plos.org

In the context of anti-inflammatory action, related N-phenylcarbamothioylbenzamide derivatives were found to be potent inhibitors of Prostaglandin E2 (PGE2) synthesis. nih.govresearchgate.nettandfonline.com PGE2 is a key mediator of inflammation, and its inhibition is a primary mechanism for many anti-inflammatory drugs. In vitro assays demonstrated that compounds 1e and 1h significantly reduced PGE2 levels to 68.32 pg/mL and 54.15 pg/mL, respectively. nih.govresearchgate.net These levels were substantially lower than those in the placebo group (530.13 pg/mL) and also lower than the level achieved with the reference drug indomethacin (96.13 pg/mL). nih.govnih.gov

| Compound/Control | PGE2 Level (pg/mL) |

|---|---|

| Placebo Control | 530.13 |

| Compound 1e | 68.32 |

| Compound 1h | 54.15 |

| Indomethacin (Reference) | 96.13 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for N-Benzylbenzenecarbothioamide Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars in the field of medicinal chemistry for the rational design of new therapeutic agents. nih.gov SAR analyses investigate how the chemical structure of a compound influences its biological activity, identifying key molecular features, or pharmacophores, that are essential for its function. QSAR takes this a step further by creating mathematical models that quantitatively correlate the physicochemical properties of a series of compounds with their biological activities. ijnrd.org These models enable the prediction of activity for novel, unsynthesized molecules, thereby streamlining the drug discovery process and reducing the reliance on extensive experimental testing.

For derivatives of the N-Benzylbenzenecarbothioamide scaffold, SAR and QSAR studies aim to elucidate how modifications to the benzyl (B1604629) ring, the benzene (B151609) ring, and the central carbothioamide linker impact their biological efficacy. By systematically altering substituents at various positions, researchers can map the structural requirements for optimal interaction with a biological target.

Detailed Research Findings from SAR Studies

Research into structurally related N-benzyl amide and thioamide derivatives has provided valuable insights into the SAR of these compounds. Studies on analogous series reveal that the nature and position of substituents on the aromatic rings are critical determinants of biological activity.

For instance, in a series of N-benzyl-2-fluorobenzamide derivatives investigated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), specific substitutions were found to be crucial for potency. nih.gov Molecular modeling indicated that the 2-fluorobenzamide (B1203369) portion of the molecule interacts with the active site of HDAC3, while the substituted benzyl group occupies the ATP-binding pocket of EGFR. nih.gov This demonstrates the distinct roles of different parts of the scaffold. One of the most promising compounds in this series, compound 38 , featured a 4-fluorobenzyl group, which contributed to its high inhibitory activity against EGFR (IC₅₀ = 20.34 nM) and HDAC3 (IC₅₀ = 1.09 μM). nih.gov

Similarly, studies on N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides revealed the importance of substitution patterns for antimicrobial activity. nih.gov Certain derivatives showed significant activity against various bacterial and fungal strains. For example, N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides exhibited potent activity against Bacillus subtilis. nih.gov The presence and position of hydroxyl groups on the benzamide ring, in conjunction with the N-benzyl carbamothioyl moiety, were key to their efficacy.

The general findings from related structures indicate that:

Electronic Effects : The introduction of electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., halo, nitro) on either aromatic ring can significantly alter activity. SAR analysis of benzylideneacetophenone derivatives, for example, revealed that the presence of electron-donating groups at the para-position of both aromatic rings tended to enhance anti-inflammatory and antioxidant activities. nih.gov

Steric Factors : The size and shape of the substituents can influence how the molecule fits into a biological target's binding site.

The table below summarizes SAR findings for compounds structurally related to N-Benzylbenzenecarbothioamide, highlighting the impact of various substituents on biological activity.

| Core Scaffold | Compound | Substitutions | Biological Activity | Key Finding | Source |

|---|---|---|---|---|---|

| N-benzyl-2-fluorobenzamide | Compound 38 | 4-fluoro group on the benzyl ring | EGFR Inhibition (IC₅₀ = 20.34 nM), HDAC3 Inhibition (IC₅₀ = 1.09 μM) | The 4-fluorobenzyl group effectively occupies the ATP-binding pocket of EGFR. | nih.gov |

| N-benzyl carbamothioyl benzamide | Compound 20a | 4,6-dihydroxy on phthalamide (B166641) ring | Antibacterial (B. subtilis, MIC = 12.5 µgm L⁻¹) | Hydroxyl groups on the benzamide portion are important for antibacterial potency. | nih.gov |

| Benzylideneacetophenone | Compound 1m | 4-amino on one ring, 4'-ethoxy on the other | Lipid Peroxidation Inhibition (IC₅₀ = 2.38µg/ml) | Electron-donating groups on para-positions of both rings enhance activity. | nih.gov |

| Benzimidazole | A chloroimidazole derivative | Chloro group on imidazole, acetamide (B32628) moiety | Bradykinin B1 Receptor Antagonist (IC₅₀ = 0.3 nM) | Optimization of substituted moieties led to a significant increase in potency from the parent compound (IC₅₀ = 3500 nM). | nih.gov |

Insights from QSAR Studies

QSAR models provide a quantitative framework for understanding SAR. These models use molecular descriptors—numerical values that represent the physicochemical properties of a molecule, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters)—to build a mathematical equation that predicts biological activity. ijnrd.org

For series of compounds related to N-Benzylbenzenecarbothioamide, QSAR studies have successfully created predictive models. For example, a QSAR study on a series of biphenyl (B1667301) carboxamide analogues with analgesic activity developed a statistically significant model using multiple linear regression. medcraveonline.com The model, which had a good correlation coefficient (R² = 0.800) and predictive ability (predicted R² = 0.7217), could help in designing new, more potent analgesic compounds within this class. medcraveonline.com

In another study on tetraketone and benzyl-benzoate derivatives acting as protein tyrosine kinase inhibitors, a QSAR model was developed using a genetic algorithm-multiple linear regression (GA-MLR) method. researchgate.net The model helped to elucidate which steric, geometric, and electrostatic field interactions were favorable for inhibitory activity, guiding the design of new derivatives. researchgate.net

The general approach in a QSAR study involves:

Data Set Preparation : A series of compounds with known biological activities is compiled. nih.gov

Descriptor Calculation : Various molecular descriptors are calculated for each compound in the series. nih.gov

Model Development : Statistical methods are used to generate an equation that correlates the descriptors with biological activity.

Model Validation : The predictive power of the model is tested using internal and external validation techniques. medcraveonline.com

The table below presents a conceptual framework of how descriptors in a QSAR model for N-Benzylbenzenecarbothioamide derivatives might correlate with biological activity, based on principles from related studies.

| Physicochemical Descriptor | Type | Potential Impact on Activity | Rationale |

|---|---|---|---|

| logP (Lipophilicity) | Hydrophobic | Parabolic relationship; an optimal value exists. | The compound must have sufficient lipophilicity to cross biological membranes but retain enough aqueous solubility to be transported. ijnrd.org |

| Hammett Constant (σ) | Electronic | Positive or negative correlation depending on the reaction mechanism. | Describes the electron-donating or electron-withdrawing nature of a substituent, which affects the electronic density of the molecule and its interaction with the target. |

| Molar Refractivity (MR) | Steric/Volume | Often correlates with the volume and polarizability of a substituent. | Indicates how well a substituent fits into the binding pocket of a biological target. |

| Topological Indices | Structural | Correlates with molecular size, shape, and branching. | These descriptors quantify the overall structure of the molecule, which is crucial for receptor binding. |

By integrating the qualitative insights from SAR with the quantitative and predictive power of QSAR, researchers can more efficiently design and optimize N-Benzylbenzenecarbothioamide derivatives with enhanced biological activities for various therapeutic applications.

Advanced Spectroscopic and Structural Elucidation Techniques for N Benzylbenzenecarbothioamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of N-Benzylbenzenecarbothioamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amide proton (N-H), the benzylic methylene (B1212753) protons (-CH₂-), and the aromatic protons of the two phenyl rings. The N-H proton typically appears as a broad singlet in the downfield region (around 8.5-9.5 ppm), with its chemical shift and broadness being sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The benzylic protons are expected to appear as a doublet around 4.7-5.0 ppm, coupled to the N-H proton. The ten aromatic protons will resonate in the 7.2-7.8 ppm region, often as complex multiplets that can be resolved using higher field instruments.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The thiocarbonyl carbon (C=S) is particularly noteworthy, appearing significantly downfield (typically around 200 ppm) due to the deshielding effect of the sulfur atom. The benzylic carbon (-CH₂) would appear around 45-50 ppm. The aromatic carbons will produce a series of signals between 127 and 140 ppm.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning these proton and carbon signals. Furthermore, NMR is a powerful tool for studying reaction mechanisms. nih.gov By monitoring the changes in chemical shifts and signal intensities over time, one can track the consumption of reactants, the formation of intermediates, and the appearance of products, providing deep mechanistic insights into reactions involving the thioamide group. worktribe.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Benzylbenzenecarbothioamide

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Thiocarbonyl (C=S) | - | ~200 | Most downfield carbon signal, characteristic of thioamides. |

| Amide (N-H) | ~8.5 - 9.5 | - | Broad signal, chemical shift is solvent and concentration dependent. |

| Benzylic (CH₂) | ~4.7 - 5.0 | ~45 - 50 | Expected to be a doublet in ¹H NMR due to coupling with N-H. |

| Aromatic (C-H/C) | ~7.2 - 7.8 | ~127 - 140 | Complex multiplet patterns in ¹H NMR. Multiple signals in ¹³C NMR. |

Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of N-Benzylbenzenecarbothioamide. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision, confirming the elemental composition.

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺·) peak would be observed at an m/z corresponding to the molecular weight of the compound (227.32 g/mol ). The fragmentation pattern provides valuable structural information. Key fragmentation pathways for N-Benzylbenzenecarbothioamide would likely involve:

Alpha-cleavage: Breakage of the C-N bond adjacent to the benzyl (B1604629) group, leading to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak.

Thiobenzoyl fragment: Formation of the thiobenzoyl cation (C₇H₅S⁺) at m/z 121.

Loss of SH: A fragment corresponding to the loss of a sulfhydryl radical.

Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used for less fragmentation and clearer observation of the molecular ion, typically as a protonated molecule [M+H]⁺. MS is also increasingly used for real-time reaction monitoring, allowing for the rapid detection of products and transient intermediates without the need for sample workup. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for N-Benzylbenzenecarbothioamide

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 227 | Molecular Ion [M]⁺· | C₁₄H₁₃NS⁺ | Parent molecule |

| 121 | Thiobenzoyl cation | C₇H₅S⁺ | Cleavage of the C(S)-N bond |

| 91 | Benzyl cation / Tropylium ion | C₇H₇⁺ | Cleavage of the N-CH₂ bond (α-cleavage) |

| 77 | Phenyl cation | C₆H₅⁺ | Loss of S from thiobenzoyl fragment or loss of CH₂NHCS from parent |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of N-Benzylbenzenecarbothioamide by probing its various bond vibrations. These two techniques are complementary; IR spectroscopy measures changes in dipole moment, while Raman spectroscopy measures changes in polarizability.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to specific functional groups. The N-H stretching vibration appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. The most characteristic bands for the thioamide group, often referred to as "thioamide bands," are complex mixed vibrations:

Thioamide I band: Primarily C=S stretching, found in the 1200-1250 cm⁻¹ region.

Thioamide II band: A mix of C-N stretching and N-H in-plane bending, typically located around 1500-1550 cm⁻¹. actachemscand.org

Thioamide III band: A combination of C-N and C-S stretching, appearing near 950-1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms. The C=S stretch, while sometimes weak or complex in the IR, can give a more distinct signal in the Raman spectrum. The aromatic ring vibrations, especially the symmetric "ring breathing" mode around 1000 cm⁻¹, typically produce strong Raman bands. The complementary nature of IR and Raman allows for a more complete vibrational assignment and structural analysis. rug.nl

Table 3: Characteristic Vibrational Frequencies for N-Benzylbenzenecarbothioamide

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H stretch | 3200 - 3400 | Medium-Strong | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H stretch | 2850 - 2960 | Medium | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | Strong |

| Thioamide II (C-N str, N-H bend) | 1500 - 1550 | Strong | Medium |

| Thioamide I (C=S str) | 1200 - 1250 | Strong | Medium-Strong |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Interactions

UV-Visible spectroscopy probes the electronic transitions within the N-Benzylbenzenecarbothioamide molecule. The presence of two aromatic rings and the thioamide chromophore gives rise to characteristic absorption bands. science-softcon.de

The spectrum is expected to show intense absorptions in the UV region corresponding to π → π* transitions within the benzoyl and benzyl aromatic systems. wikipedia.org These typically occur below 300 nm. A key feature of the thioamide group is the n → π* transition, involving the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the C=S bond. scispace.com This transition is lower in energy and appears at a longer wavelength (typically >350 nm) with a much lower intensity (molar absorptivity, ε) compared to the π → π* transitions. youtube.com The position and intensity of these bands can be sensitive to solvent polarity, with the n → π* transition often showing a hypsochromic (blue) shift in more polar solvents. scispace.com

Fluorescence spectroscopy measures the emission of light from the molecule after it has been electronically excited. While many aromatic compounds are fluorescent, thioamides are known to be efficient fluorescence quenchers, often through mechanisms like photoinduced electron transfer. nih.gov Therefore, N-Benzylbenzenecarbothioamide itself is not expected to be strongly fluorescent. However, its quenching properties could be studied in systems where it interacts with other fluorescent molecules.

Table 4: Expected Electronic Transitions for N-Benzylbenzenecarbothioamide

| Transition Type | Chromophore | Expected λmax (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Phenyl rings | ~250 - 280 | High (>10,000) |

| n → π | Thioamide (C=S) | >350 | Low (<1,000) |

Circular Dichroism (CD) Spectroscopy in Chiral and Biomolecular Interaction Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively sensitive to chiral molecules. N-Benzylbenzenecarbothioamide in its ground state is an achiral molecule and therefore will not produce a CD signal.

However, CD spectroscopy becomes a highly relevant and powerful tool under two specific conditions:

Chiral Derivatives: If a chiral center is introduced into the molecule, for example, by using a chiral amine or a chiral acyl group during synthesis, the resulting molecule would be optically active and would exhibit a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum could then be used to determine the absolute configuration of the chiral centers and study its conformational preferences in solution.

Biomolecular Interactions: When an achiral molecule like N-Benzylbenzenecarbothioamide binds to a chiral macromolecule, such as a protein or DNA, it can exhibit an induced CD spectrum. The molecule is held in a specific, chiral conformation within the binding site, leading to differential absorption of polarized light. This induced CD signal provides valuable information about the binding event and the conformation of the ligand in its bound state.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. webmineral.com An XRD analysis of N-Benzylbenzenecarbothioamide would provide a wealth of structural data, including bond lengths, bond angles, and torsional angles, offering an unambiguous picture of its molecular conformation.

The C=S and C-N bond lengths of the thioamide group, which provide insight into the degree of double bond character and resonance within the functional group.

The planarity of the thioamide unit (-C(S)NH-).

The torsional angles describing the orientation of the two phenyl rings relative to the central thioamide plane. These angles are crucial for understanding steric effects and potential intramolecular interactions, such as hydrogen bonding.

The intermolecular interactions in the crystal lattice, such as N-H···S hydrogen bonds or π-π stacking between the aromatic rings, which govern the crystal packing. nih.gov

Table 5: Representative Solid-State Structural Parameters (Hypothetical, based on related structures)

| Parameter | Expected Value | Significance |

|---|---|---|

| C=S Bond Length | ~1.68 Å | Longer than a typical C=S double bond (~1.61 Å) due to resonance. |

| C-N Bond Length | ~1.33 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character. |

| N-H···S Hydrogen Bond | ~2.5 - 3.0 Å (H···S distance) | A primary intermolecular interaction governing crystal packing. |

| Torsional Angles (Phenyl rings) | Variable | Describes the overall 3D shape and steric hindrance of the molecule. |

Advanced Spectroscopic Methods in Reaction Dynamics and Interfacial Processes

Beyond the standard techniques, advanced spectroscopic methods can probe the ultrafast dynamics and interfacial behavior of N-Benzylbenzenecarbothioamide systems.

Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved infrared (TRIR) spectroscopy can monitor molecular changes on timescales from femtoseconds to milliseconds. uzh.chwikipedia.org Following excitation with an ultrashort laser pulse (a "pump" pulse), a second "probe" pulse monitors the spectral evolution of the molecule as it relaxes or undergoes a chemical reaction. This could be used to study the isomerization dynamics of the thioamide bond or to directly observe the formation and decay of short-lived excited states or reaction intermediates. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a technique that provides enormous enhancement of the Raman signal for molecules adsorbed on or very close to nanostructured metal surfaces (typically silver or gold). rsc.orgnsf.gov This method could be used to study N-Benzylbenzenecarbothioamide at very low concentrations or to investigate its orientation and interaction with a metal surface. scispace.com For example, SERS could reveal whether the molecule binds to the surface through its sulfur atom or through the π-systems of its aromatic rings, providing insight into its behavior in interfacial environments relevant to catalysis or sensor development. nih.gov

Theoretical and Computational Studies of N Benzylbenzenecarbothioamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific studies employing Density Functional Theory (DFT) calculations to investigate the electronic structure and predict the reactivity of N-Benzylbenzenecarbothioamide have been identified in the reviewed literature. While DFT is a common method for such analyses in related thioamide compounds, dedicated research on this particular molecule is not publicly available.

Conformational Analysis and Molecular Dynamics Simulations

There are no available research articles or datasets detailing the conformational analysis or molecular dynamics simulations of N-Benzylbenzenecarbothioamide. Such studies would provide valuable insights into the molecule's flexibility, preferred three-dimensional structures, and behavior over time, but this specific compound has not been the subject of such investigations in the public domain.

Computational Studies on Reaction Mechanisms and Transition States

Computational studies focused on the reaction mechanisms and the identification of transition states involving N-Benzylbenzenecarbothioamide are not present in the current body of scientific literature. One study mentioned its use in a copper-catalyzed oxidative desulfurization-oxygenation reaction to form N-benzylbenzamide, but the paper did not include computational details of the reaction mechanism or transition states for this specific molecule acs.org.

In Silico Approaches to Design and Development of Derivatives

There is no evidence of in silico approaches being used for the design and development of derivatives of N-Benzylbenzenecarbothioamide. While such computational methods are widely used in drug discovery and materials science to predict the properties of new molecules, they have not been applied to this specific parent compound in any published research.

Predictive Modeling of Molecular Interactions (e.g., DNA binding)

No predictive modeling studies on the molecular interactions of N-Benzylbenzenecarbothioamide, including its potential to bind with DNA or other biological macromolecules, have been reported. Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies, which are often used to predict such interactions, have not been applied to this compound in the available literature.

Q & A

Q. What are the standard synthetic routes for preparing N-Benzylbenzenecarbothioamide in academic laboratories?

The synthesis typically involves thionation of the corresponding amide. For example, N-Benzylbenzamide (CAS 1485-70-7) can be converted to the thioamide derivative using reagents like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under reflux in anhydrous toluene or xylene . Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm the thioamide group formation .

Q. How can researchers validate the purity and structural integrity of N-Benzylbenzenecarbothioamide?

Methodological validation includes:

- Chromatography : HPLC or TLC with UV detection to assess purity.

- Spectroscopy : FT-IR for thioamide C=S stretching (~1200–1050 cm⁻¹) and NMR for aromatic/benzyl proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to verify stoichiometry .

Q. What are the key physicochemical properties of N-Benzylbenzenecarbothioamide relevant to experimental design?

- Molecular Weight : 241.34 g/mol (calculated from C₁₄H₁₃NS).

- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.

- Stability : Sensitive to oxidation; storage under inert atmosphere (N₂/Ar) at –20°C is recommended .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of N-Benzylbenzenecarbothioamide?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic Reactivity : Charge distribution on sulfur for nucleophilic substitution.

- Tautomerism : Stability of thioamide vs. thiolactam forms .

- Spectroscopic Predictions : Simulated IR/NMR spectra to cross-validate experimental data .

Q. What strategies resolve contradictions in reported biological activity data for thioamide derivatives?

- Systematic Review : Follow PRISMA guidelines to aggregate studies, assess bias (e.g., publication bias), and perform meta-analysis .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., benzyl vs. pyridinylmethyl groups) .

Q. How to design experiments probing the catalytic role of N-Benzylbenzenecarbothioamide in organometallic reactions?

- Coordination Studies : Use UV-Vis and X-ray crystallography to analyze metal-thioamide complexes (e.g., with Pd or Cu).

- Kinetic Profiling : Monitor reaction rates under varying temperatures and catalyst loadings.

- Mechanistic Probes : Isotope labeling (e.g., ³⁴S) or trapping intermediates (e.g., EPR for radical pathways) .

Data Contradiction Analysis

Q. Why might reported melting points for N-Benzylbenzenecarbothioamide vary across studies?

- Impurity Effects : Residual solvents or byproducts lower observed melting points.

- Polymorphism : Crystalline vs. amorphous forms exhibit different thermal profiles.

- Method Variability : Differential Scanning Calorimetry (DSC) vs. capillary methods yield discrepancies. Standardize protocols per ISO 11357 .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.